(Z)-3-(2-((4-methoxyphenyl)imino)-4-(4-nitrophenyl)thiazol-3(2H)-yl)propan-1-ol

chemoinformatics chemical identity structural uniqueness

(Z)-3-(2-((4-methoxyphenyl)imino)-4-(4-nitrophenyl)thiazol-3(2H)-yl)propan-1-ol is a fully substituted thiazoline derivative containing a 2-imino-4-aryl-thiazoline core, a propan-1-ol N3-alkyl chain, and electron-donating (4-OCH3) and electron-withdrawing (4-NO2) terminal aryl groups. As a member of the broader 2-iminothiazoline class, compounds with this core have been associated with diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and receptor modulation.

Molecular Formula C19H19N3O4S
Molecular Weight 385.44
CAS No. 905769-08-6
Cat. No. B2621049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-(2-((4-methoxyphenyl)imino)-4-(4-nitrophenyl)thiazol-3(2H)-yl)propan-1-ol
CAS905769-08-6
Molecular FormulaC19H19N3O4S
Molecular Weight385.44
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])CCCO
InChIInChI=1S/C19H19N3O4S/c1-26-17-9-5-15(6-10-17)20-19-21(11-2-12-23)18(13-27-19)14-3-7-16(8-4-14)22(24)25/h3-10,13,23H,2,11-12H2,1H3
InChIKeyBFZUBVIHTDVLBU-VXPUYCOJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Baseline & Class Context for (Z)-3-(2-((4-methoxyphenyl)imino)-4-(4-nitrophenyl)thiazol-3(2H)-yl)propan-1-ol (CAS 905769-08-6)


(Z)-3-(2-((4-methoxyphenyl)imino)-4-(4-nitrophenyl)thiazol-3(2H)-yl)propan-1-ol is a fully substituted thiazoline derivative containing a 2-imino-4-aryl-thiazoline core, a propan-1-ol N3-alkyl chain, and electron-donating (4-OCH3) and electron-withdrawing (4-NO2) terminal aryl groups. As a member of the broader 2-iminothiazoline class, compounds with this core have been associated with diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and receptor modulation [1]. The combination of substituents in this specific compound is intended to enable a unique balance of electronic properties and solubility compared to simpler 4-phenyl or 2-phenylimino analogs, potentially providing a differentiated starting point for medicinal chemistry optimization.

Why In-Class Analog Substitution Cannot Replace (Z)-3-(2-((4-methoxyphenyl)imino)-4-(4-nitrophenyl)thiazol-3(2H)-yl)propan-1-ol in Structure-Activity Studies


The presence of two electronically opposing substituents on the same small-molecule scaffold—the strongly electron-donating 4-methoxyphenylimino group and the strongly electron-withdrawing 4-nitrophenyl group—creates a distinct molecular electrostatic potential surface and dipole moment that is not replicated by any single-point substitution analogs. Closely related compounds such as the des-methoxy analog ((Z)-3-(4-(4-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol; CAS not publicly registered) or the des-nitro analog ((Z)-3-(2-((4-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol) lack this push-pull electronic character, which is critical for modulating target binding interactions involving π-stacking and hydrogen-bonding with the nitro group [1]. The N3-propan-1-ol tail further distinguishes this compound from the simpler non-alkylated 2-(4-methoxyphenyl)-4-(4-nitrophenyl)thiazole core (CAS 25021-39-0), which lacks the hydrogen-bond donor and acceptor capacity of the hydroxyalkyl side chain and has a substantially different logP and solubility profile. Consequently, substituting any of these analogs into a structure-activity relationship (SAR) campaign is expected to yield divergent biological outcomes with no reliable a priori correlation to the target compound.

Quantitative Differentiation Evidence for (Z)-3-(2-((4-methoxyphenyl)imino)-4-(4-nitrophenyl)thiazol-3(2H)-yl)propan-1-ol vs. Closest Analogs


Structural Uniqueness Confirmed by Substituent Fingerprint

Chemical database analysis confirms that (Z)-3-(2-((4-methoxyphenyl)imino)-4-(4-nitrophenyl)thiazol-3(2H)-yl)propan-1-ol (InChI Key: BFZUBVIHTDVLBU-VXPUYCOJSA-N) is structurally unique with no duplicate entry in public domain under a different CAS number. Its combination of a 4-nitrophenyl group at the 4-position, a 4-methoxyphenylimino substituent at the 2-position, and a propan-1-ol N3-alkyl chain is not shared by any other commercially catalogued compound with CAS Registry status [1]. The nearest registered compound, 2-(4-methoxyphenyl)-4-(4-nitrophenyl)thiazole (CAS 25021-39-0), lacks both the imino linkage and the N3-hydroxyalkyl chain, representing a different chemical graph entirely.

chemoinformatics chemical identity structural uniqueness

Confirmed Absence of Public Biological Activity Data: A Limiting Caveat

A systematic search of ChEMBL, PubChem BioAssay, BindingDB, and PubMed for experimental bioactivity data (IC50, EC50, Ki, MIC, etc.) for CAS 905769-08-6 returned no results as of May 2026. By contrast, a structurally related analog—3-[(2Z)-2-[(4-methoxyphenyl)imino]-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-3(2H)-yl]propan-1-ol (BindingDB Monomer ID 37038)—has reported S1P1 receptor activity (EC50 = 13.2 μM and >30 μM in two separate assays) [1]. This comparator data cannot be extrapolated to the target compound because the substituent at the 4-phenyl position is fundamentally different (morpholinosulfonyl vs. nitro), and S1P1 is unlikely to be the primary target for a nitrophenyl-bearing thiazoline. The absence of data itself constitutes a critical piece of procurement intelligence: the compound is an uncharacterized chemical probe requiring de novo biological annotation.

data availability screening biological activity

Research and Industrial Application Scenarios for (Z)-3-(2-((4-methoxyphenyl)imino)-4-(4-nitrophenyl)thiazol-3(2H)-yl)propan-1-ol (CAS 905769-08-6)


De Novo Hit Generation via Nitro-Reductive Prodrug Activation

The 4-nitrophenyl substituent can be selectively reduced to a 4-aminophenyl group under mild catalytic hydrogenation conditions, generating a structurally distinct aniline derivative that serves as a synthetic handle for amide coupling, sulfonamide formation, or diazotization. This reduction-based derivatization strategy is applicable to the design of nitroreductase-activated prodrugs, particularly for targeting hypoxic tumor microenvironments where enzymatic nitro reduction is enhanced. The propan-1-ol side chain provides additional aqueous solubility and serves as a second functionalization point for linker attachment in PROTAC design [1].

Electronic Push-Pull Scaffold for Material Science Photoinduced Charge Transfer Studies

The combination of a 4-methoxyphenyl donor group and a 4-nitrophenyl acceptor group on a conjugated thiazoline bridge generates a donor-π-acceptor system with a calculated HOMO-LUMO gap suitable for photoinduced intramolecular charge transfer. This electronic configuration is relevant for nonlinear optical materials and fluorescent probe development, where the thiazoline ring provides conformational rigidity that enhances quantum yield compared to purely acyclic push-pull systems [1].

Negative Control Compound in Comparative Thiazoline SAR Studies

In studies where a morpholinosulfonyl analog has demonstrated measurable S1P1 receptor activity (EC50 = 13.2–>30 μM) [1], the 4-nitrophenyl analog can serve as a stringent negative control. The nitro group's electron-withdrawing character and planar geometry differ substantially from the bulky, polar morpholinosulfonyl group, making it unlikely to recapitulate the same target engagement profile. This negative control utility is enhanced by the availability of both compounds through custom synthesis channels, allowing direct comparison within the same experimental batch.

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